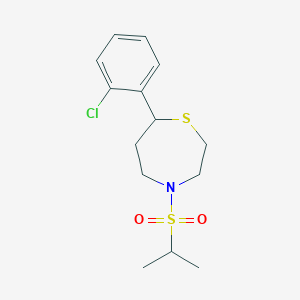

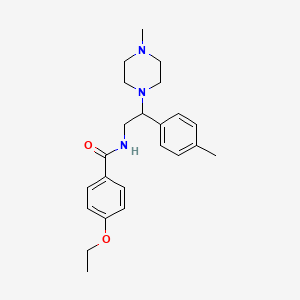

N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

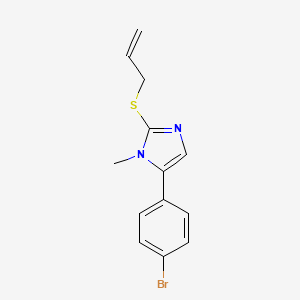

N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using a specific method.

Applications De Recherche Scientifique

Synthesis and Derivative Development

N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide represents a class of compounds with potential for various applications in scientific research, particularly in the synthesis of novel compounds with potential therapeutic activities. The synthesis and derivative development of similar thiazole-containing compounds have been explored for their biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has been reported (Abu‐Hashem et al., 2020). These compounds exhibit cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting the potential for thiazole derivatives in drug development.

Anticancer and Antimicrobial Activities

Further research into thiazole derivatives has shown promising results in anticancer and antimicrobial activities. For instance, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values less than 10 nM (Deady et al., 2003). This suggests that thiazole-carboxamide derivatives could serve as lead compounds for the development of new anticancer agents.

Enzyme Inhibition

The structural versatility of thiazole derivatives allows for their application in enzyme inhibition studies, which is crucial for understanding disease mechanisms and developing therapeutic agents. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been explored, showing significant enzyme inhibition that could contribute to anti-inflammatory and anticancer therapies (Rahmouni et al., 2016).

Regenerative Medicine and Stem Cell Research

Compounds similar to this compound have been investigated in the context of regenerative medicine and stem cell research. The concise synthesis and X-ray crystal structure of N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (Thiazovivin), a small-molecule tool for stem cell research, underscore the importance of thiazole derivatives in enhancing the efficiency of generating induced pluripotent stem cells (iPSCs) from human fibroblasts, offering potential applications in regenerative medicine and tissue engineering (Ries et al., 2013).

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-25-14-5-4-12(10-15(14)26-2)6-9-19-16(24)13-11-27-18(22-13)23-17-20-7-3-8-21-17/h3-5,7-8,10-11H,6,9H2,1-2H3,(H,19,24)(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSNVOPPTCYLFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CSC(=N2)NC3=NC=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2616883.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2616897.png)